N-(6-morpholinopyrimidin-4-yl)picolinamide
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Overview
Description
N-(6-morpholinopyrimidin-4-yl)picolinamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholinopyrimidine moiety attached to a picolinamide group, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of N-(6-morpholinopyrimidin-4-yl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a significant role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also reduces the mRNA expression of iNOS and COX-2, thereby decreasing the amount of iNOS and COX-2 protein expression .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of NO and PGs, respectively . These are key mediators of inflammation, and their reduction leads to a decrease in the inflammatory response .
Result of Action
The inhibition of iNOS and COX-2 by this compound results in a decrease in the production of NO and PGs . This leads to a reduction in the inflammatory response, making the compound potentially useful as a therapeutic strategy for inflammation-associated disorders .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other molecules can influence the activity of many compounds
Biochemical Analysis
Biochemical Properties
N-(6-morpholinopyrimidin-4-yl)picolinamide interacts with various enzymes and proteins in biochemical reactions . Specifically, it has been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also dramatically reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces the mRNA expression of iNOS and COX-2, thereby inhibiting the inflammatory response .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with them . This binding interaction leads to the inhibition of these enzymes, resulting in reduced inflammation .
Temporal Effects in Laboratory Settings
Its ability to inhibit NO production and reduce iNOS and COX-2 expression suggests potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-morpholinopyrimidin-4-yl)picolinamide typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with morpholine to form 6-morpholinopyrimidine-4-carboxylic acid. This intermediate is then coupled with picolinamide under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-morpholinopyrimidin-4-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopyrimidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness
N-(6-morpholinopyrimidin-4-yl)picolinamide stands out due to its specific combination of the morpholinopyrimidine and picolinamide moieties, which confer unique chemical and biological properties. Its ability to inhibit both iNOS and COX-2 distinguishes it from other similar compounds, making it a promising candidate for further research and development in anti-inflammatory therapies .
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(11-3-1-2-4-15-11)18-12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPORIIHTINURJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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